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Compound of Interest

Compound Name: 4-MMPB

Cat. No. B582123

A Comparative Guide to 4-MMPB and its Analogs, 4-PMPB and 4-EMPB, as Lipoxygenase
Inhibitors

This guide provides a detailed comparison of 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-
b]benzothiazine (4-MMPB) and its two analogs, 4-propyl-2-(4-methylpiperazinyl)pyrimido[4,5-
blbenzothiazine (4-PMPB) and 4-ethyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-
EMPB). These compounds have been identified as potent lipoxygenase inhibitors with potential
therapeutic applications in prostate cancer.[1][2]

Chemical Properties

4-MMPB, 4-PMPB, and 4-EMPB are heterocyclic compounds belonging to the pyrimido[4,5-
blbenzothiazine class. The core structure is modified at position 4 with a methyl, propyl, or ethyl
group, respectively. These substitutions influence their molecular weight and may affect their
biological activity.
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Compound Chemical Structure Molecular Weight ( g/mol )
4-methyl-2-(4-
4-MMPB methylpiperazinyl)pyrimido[4,5- 314.4

blbenzothiazine

4-propyl-2-(4-
4-PMPB methylpiperazinyl)pyrimido[4,5- 343.0
blbenzothiazine

4-ethyl-2-(4-
4-EMPB methylpiperazinyl)pyrimido[4,5- 329.0

b]benzothiazine

Source:[1]

Pharmacological Activity: A Comparative Analysis
In Vitro Lipoxygenase Inhibition

The primary mechanism of action for these compounds is the inhibition of lipoxygenase (LOX)
enzymes, which are critical signaling mediators in human prostate cancer.[1] The inhibitory
potency of each compound was assessed against soybean LOX-1. The results indicate that the
length of the alkyl chain at position 4 influences the inhibitory activity.

Compound ICso0 Value (pM)
4-PMPB 8.6

4-EMPB 14.3

4-MMPB 171

Source:[1]

Among the three, 4-PMPB, with a propyl group, demonstrated the most potent inhibitory
activity, followed by 4-EMPB (ethyl group) and 4-MMPB (methyl group).[1]

In Vitro Cytotoxicity
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The cytotoxic effects of 4-MMPB and its analogs were evaluated against the PC-3 human
prostate cancer cell line and normal Human Dermal Fibroblast (HDF) cells. All three
compounds exhibited anti-cancer effects on PC-3 cells, while showing significantly less or no
obvious cytotoxicity towards normal HDF cells, suggesting a degree of cancer cell specificity.[1]

[2]

Compound PC-3 Cells ICso (UM) HDF Cells ICso (M)
4-PMPB 31.2 > 100

4-EMPB 29.8 89.7

4-MMPB 354 81.3

Cisplatin (Control) 11.2 19.9

Source:[1]

In Vivo Anti-Tumor Efficacy

The anti-tumor effects were investigated in an immunocompromised C57BL/6 mouse model
bearing PC-3 cell xenografts. Treatment with high doses (50 mg/kg) of 4-PMPB, 4-EMPB, and
4-MMPB effectively inhibited tumor growth over a 15-day period. The efficacy of the analogs
was comparable to that of the parent compound, 4-MMPB.[1][3] Importantly, unlike the
conventional chemotherapy agent cisplatin, these compounds did not cause noticeable side
effects such as significant weight loss.[1][3]

Mechanism of Action

The primary anti-cancer mechanism of these compounds involves the inhibition of the
lipoxygenase pathway. This inhibition triggers two main forms of programmed cell death in
prostate cancer cells: apoptosis and ferroptosis.[1][2] Flow cytometry analysis confirmed that
treatment with these compounds significantly increased the percentage of early and late
apoptotic/ferroptotic cells compared to untreated controls.[1]
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Caption: Mechanism of action for 4-MMPB and its analogs.
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Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of 4-ethyl-2-(4-methylpiperazinyl)pyrimido[4,5-
b]benzothiazine (4-EMPB)

e A mixture of 4-chloro-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (0.32 g, 1 mmol)
and propylamine (0.21 g, 3 mmol) in butanol (20 mL) was refluxed for 24 hours.[1]

e The reaction progress was monitored using Thin Layer Chromatography (TLC).
o After the reaction was complete, the solvent was evaporated under reduced pressure.

e The resulting residue was crystallized from benzene to yield 4-EMPB as a yellow powder
(55% yield).[1]

o Characterization was performed using IR, *H NMR, and 3C NMR spectroscopy, along with
elemental analysis.[1]

Lipoxygenase Inhibitory Activity Assay

e The lipoxygenase inhibitory activity of the compounds was assessed on soybean LOX-1.
e The assay was performed according to a previously established method.

« Inhibitory potencies (ICso values) were calculated from sigmoidal dose-response curves
generated for each compound.[1]

In Vitro Cell Viability Assay (MTT Assay)

o PC-3 and HDF cells were seeded in 96-well plates at a density of 1 x 10# cells per well and
incubated for 24 hours.

o The cells were then treated with various concentrations of 4-MMPB, 4-PMPB, 4-EMPB, and
cisplatin for 48 hours.
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After treatment, 20 pL of MTT solution (5 mg/mL in PBS) was added to each well, and the
plates were incubated for another 4 hours.

The medium was removed, and 100 pL of DMSO was added to dissolve the formazan
crystals.

The absorbance was measured at 570 nm using a microplate reader.

The ICso values were determined from the resulting dose-response curves.[1]

In Vivo Anti-Tumor Study

Immunosuppression of female C57BL/6 mice was performed by daily administration of
itraconazole and cyclosporine for seven days.

On day 11, PC-3 cells were injected subcutaneously into the mice.

When tumors reached a palpable size, the mice were randomly divided into treatment and
control groups.

Treatment groups received intraperitoneal injections of 4-PMPB, 4-EMPB, and 4-MMPB at
doses of 10 and 50 mg/kg, or cisplatin. Control groups received PBS and 0.3 N HCI.

Tumor volumes and body weights were measured every other day for a 15-day follow-up
period.[1][3]
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Caption: Experimental workflow for comparing 4-MMPB and its analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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